molecular formula C19H14ClN3O2 B3404113 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one CAS No. 1207009-55-9

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one

Cat. No.: B3404113
CAS No.: 1207009-55-9
M. Wt: 351.8
InChI Key: LVEVBRJWZJVIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one is a synthetic chemical reagent of high interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture combining a 1,6-dimethylquinolin-4(1H)-one scaffold with a 3-(2-chlorophenyl)-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a well-characterized pharmacophore known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, and is present in several bioactive molecules and commercial drugs . This hybrid structure is designed for investigating structure-activity relationships in various biochemical pathways. Proposed Research Applications & Value The primary research value of this compound is its potential as a lead structure in oncology and neurodegenerative disease research. The 1,2,4-oxadiazole moiety is frequently explored for its ability to inhibit key enzymes involved in cancer proliferation . Specifically, conjugates of this heterocycle have demonstrated mechanisms of action involving the inhibition of thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, making them valuable tools for studying apoptosis and cell cycle arrest in malignant cell lines . Furthermore, the quinolin-4(1H)-one core is a privileged structure in neurology, with derivatives showing affinity for various central nervous system receptors. This compound may serve as a precursor for developing novel ligands for kappa opioid (KOR) or orexin receptors, which are targets for pain management and neuropsychiatric conditions . Handling & Compliance This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols before use.

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-11-7-8-16-13(9-11)17(24)14(10-23(16)2)19-21-18(22-25-19)12-5-3-4-6-15(12)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEVBRJWZJVIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the quinoline core, followed by the introduction of the 1,2,4-oxadiazole ring and the 2-chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized to minimize waste and reduce production costs, while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing in substituent position or halogen type on the phenyl ring or oxadiazole system:

Compound Substituent on Phenyl Ring Halogen Molecular Weight CAS Number Key Differences
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one (Target) 2-chlorophenyl Cl 351.79* Not explicitly listed Reference compound for comparison.
3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one 3-chlorophenyl Cl 351.79 1206991-40-3 Chlorine at meta position may reduce steric hindrance vs. ortho (target).
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one (STL104463) 3-fluorophenyl F 335.34 Not provided Fluorine’s electronegativity enhances electronic effects vs. chlorine.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (From ) 3-chlorophenylsulfanyl Cl Not calculated Not provided Replaces oxadiazole with pyrazole; sulfanyl group alters polarity and reactivity.

Notes:

  • Electronic Effects : Fluorine’s high electronegativity in STL104463 increases the electron-withdrawing character of the phenyl ring, which may enhance binding to electron-rich biological targets but reduce metabolic stability compared to chlorine .

Comparative Pharmacological Data (Theoretical Analysis)

While explicit activity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogues:

  • Antimicrobial Activity : Chlorinated phenyl-oxadiazole derivatives often exhibit enhanced Gram-positive bacterial inhibition due to improved membrane penetration . The ortho-chlorine in the target may further enhance this via increased lipophilicity.
  • Metabolic Stability : Fluorinated analogues (e.g., STL104463) typically show longer half-lives in vivo due to resistance to oxidative metabolism, but chlorine’s larger atomic radius may improve target affinity .

Analytical Tools for Structural Characterization

The structural analysis of these compounds relies on computational and crystallographic methods:

  • SHELX Suite : Used for small-molecule crystallography to resolve the target’s stereochemistry and intermolecular interactions .
  • Multiwfn : Employed for electron density topology analysis, critical for understanding the oxadiazole ring’s electron-deficient behavior .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize steric effects of the ortho-chlorine substituent .

Biological Activity

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN4OC_{17}H_{15}ClN_{4}O with a molecular weight of approximately 328.78 g/mol. The structure features a quinoline core substituted with a chlorophenyl and an oxadiazole moiety.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to the target compound showed potent activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-cancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. One study reported that specific derivatives exhibited IC50 values as low as 20 nM against HDAC-1, indicating strong inhibitory activity . The presence of the dimethylquinoline moiety enhances this activity by promoting cellular uptake.

Neuroprotective Effects

Preliminary research suggests that the compound may exhibit neuroprotective properties. Compounds with similar structures have been found to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known for its ability to inhibit various enzymes involved in metabolic pathways.
  • Interaction with Cell Membranes : The lipophilic nature of the quinoline structure allows for effective interaction with cellular membranes, facilitating drug absorption and action.
  • Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

StudyFindings
Study on Antimicrobial Activity The compound showed significant inhibition against MRSA with an MIC (Minimum Inhibitory Concentration) value lower than traditional antibiotics .
HDAC Inhibition Study Demonstrated strong HDAC inhibitory activity with IC50 values ranging from 8.2 to 12.1 nM, highlighting its potential as an anticancer agent .
Neuroprotective Study Preliminary results indicated reduced oxidative stress in neuronal cell cultures treated with similar oxadiazole derivatives .

Q & A

Q. How does the oxadiazole ring’s electronic nature influence reactivity in downstream functionalization?

  • Insights :
  • The electron-deficient oxadiazole facilitates nucleophilic aromatic substitution at the 5-position.
  • Stability under acidic/basic conditions can be assessed via pH-dependent degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one

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